1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone
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Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Compounds related to 1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone have shown significant antimicrobial activity. For example, derivatives with benzimidazole and pyrazoline motifs exhibited notable effects against gram-positive and gram-negative bacteria, as well as fungal strains (Desai, Pandya, & Vaja, 2017).
Antifungal Efficiency : Another study synthesized benzo[d][1,3]dioxole gathered pyrazole derivatives, which displayed excellent antifungal and antibacterial activity when compared to other compounds in the same class (Umesha & Basavaraju, 2014).
Applications as Chemosensors
- Fluorescent Chemosensor for Metal Ions : A related pyrazoline derivative was used as a fluorescent chemosensor for detecting Fe3+ metal ions. This chemosensor demonstrated an 'on-off' fluorescence response, making it a promising candidate for metal ion detection (Khan, 2020).
Additional Applications
Photophysical and Physicochemical Investigation : Studies have also been conducted on similar compounds for their photophysical properties, suggesting potential applications in material science and photophysics. For instance, a study investigated the absorption, emission, and stokes shift of a novel pyrazoline derivative (Kumara et al., 2018).
Photopolymerization Initiator : A study on Benzophenone-1,3-dioxane, which shares a structural similarity with the compound of interest, found it effective as a free radical initiator for photopolymerization, suggesting potential applications in material sciences (Wang et al., 2010).
Molecular Docking and Structure Analysis : There have been efforts in the molecular docking and structure analysis of related compounds, indicating their potential in drug discovery and molecular chemistry (Mary et al., 2015).
properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-12(24)23-16(14-8-19(25-2)21(27-4)20(9-14)26-3)10-15(22-23)13-5-6-17-18(7-13)29-11-28-17/h5-9,16H,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUSHVBFDNYXMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone |
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